2,2,3,3-Tetramethoxybutane

Übersicht

Beschreibung

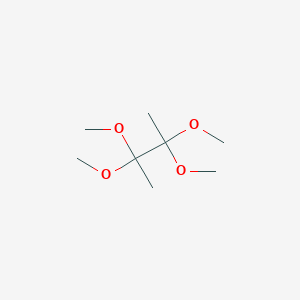

2,2,3,3-Tetramethoxybutane, also known as TMB, is an organic compound that is widely used in scientific research. It is a colorless and odorless liquid with a boiling point of 82°C, and a melting point of -74°C. TMB is a versatile compound that is used in a variety of synthetic and analytical applications, including synthesis, reaction kinetics, and chromatography. It is also used as a solvent and in the production of other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

2,2,3,3-Tetramethoxybutane (TMB) demonstrates significant utility in synthetic chemistry. For instance, TMB is utilized in the efficient synthesis of (−)-methyl 3-epi-shikimate and methyl 3-epi-quinate through selective protection of trans-1,2-diols in shikimic and quinic acids (Armesto et al., 2000). Additionally, TMB facilitates the synthesis of (−)-shikimate and (−)-quinate 3-phosphate from d-(−)-shikimic acid and d-(−)-quinic acid, proving its versatility as a reagent in fewer steps than previous methods (Shih & Wu, 2000).

Thermochemical Studies

TMB's physical properties have been extensively studied, particularly its heat capacity and thermodynamic functions. Detailed investigations have been conducted on the heat capacity of solid TMB, its heats of transition, fusion, and sublimation, as well as its vapor pressure and entropy. These studies contribute significantly to the understanding of TMB's behavior under different temperature conditions (Scott et al., 1952).

Chemical Reactions and Decomposition

Research has been conducted on the addition of TMB to mixtures of hydrogen and oxygen, demonstrating its role in chemical reactions and decomposition processes. The study of TMB's interaction in these mixtures provides insights into the formation and decomposition of radical species, which is crucial for understanding complex chemical reactions (Baldwin et al., 1979). Moreover, the gas-phase pyrolysis of TMB using a wall-less reactor has revealed important information about its decomposition kinetics and product formation, adding to the knowledge of pyrolytic processes in organic compounds (Taylor & Milazzo, 1978).

Photochemical and Catalytic Studies

TMB has been the subject of photochemical studies, where its behavior under ultraviolet light was investigated, revealing information about molecular and free-radical processes. This research contributes to the broader understanding of photochemical reactions in organic molecules (Gowenlock & Johnson, 1972). Additionally, studies on the catalytic properties of ruthenium bimetallic catalysts using TMB have shed light on the kinetics of hydrogenolysis, demonstrating the role of TMB in understanding catalytic reactions and mechanisms (Coq et al., 1995).

Safety and Hazards

2,2,3,3-Tetramethoxybutane is classified as a combustible liquid . It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a cool, well-ventilated place . In case of contact with skin or eyes, it should be washed off immediately with plenty of water and medical attention should be sought if symptoms occur .

Wirkmechanismus

Target of Action

It’s often used as a chemical reagent and intermediate in various chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,3,3-Tetramethoxybutane. For instance, it’s recommended to store the compound in a cool, well-ventilated place . It’s also noted to be combustible, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name |

2,2,3,3-tetramethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-7(9-3,10-4)8(2,11-5)12-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEBCOIFCLAOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446007 | |

| Record name | 2,2,3,3-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176798-33-7 | |

| Record name | 2,2,3,3-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-Tetramethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

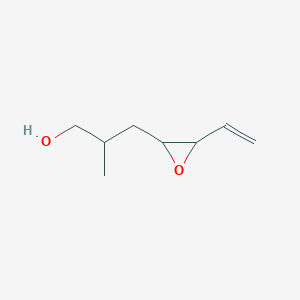

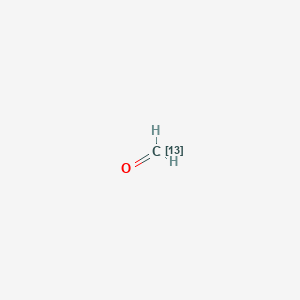

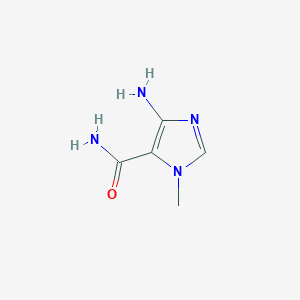

Feasible Synthetic Routes

Q & A

Q1: Why is 2,2,3,3-Tetramethoxybutane a useful reagent in carbohydrate chemistry?

A1: this compound excels in selectively protecting trans vicinal diols (diols on adjacent carbons with a trans configuration) in carbohydrates and other polyhydroxylated molecules. [, ] This selectivity stems from its ability to form thermodynamically favored cyclic acetals with trans diols, leaving other hydroxyl groups untouched. [, ] This selective protection is crucial for performing regioselective reactions on complex molecules like carbohydrates.

Q2: Can you provide a specific example of this compound's use in natural product synthesis?

A2: Certainly. Researchers have successfully employed this compound in the synthesis of (-)-methyl shikimate and (-)-methyl 3-epi-shikimate, both derivatives of shikimic acid. [] Shikimic acid is a key precursor in the biosynthesis of aromatic amino acids in plants and microorganisms, making it a valuable target for developing herbicides and antibiotics. [] The selective protection of the trans vicinal diol in quinic acid (a precursor to shikimic acid) using this compound allows for further modifications leading to these desired shikimate derivatives. [] You can read more about this in the paper here: .

Q3: Besides carbohydrate chemistry, are there other applications for this compound?

A3: Yes, this compound is also used in synthesizing nitrogen-containing heterocycles. For example, it plays a key role in the synthesis of trans-pyrrolidine diols starting from dimethyl tartrate. [] This synthesis involves protecting the diol functionality in dimethyl tartrate with this compound, followed by a series of transformations ultimately leading to the desired trans-pyrrolidine diols. [] This methodology offers a new route to these valuable compounds, which hold potential as building blocks in medicinal chemistry. For further information, you can refer to this paper: .

Q4: What are the structural characteristics of this compound?

A4: this compound has the molecular formula C8H20O4 and a molecular weight of 176.25 g/mol. [] While specific spectroscopic data isn't provided in the articles, its 1H and 13C NMR spectra would be characteristic of its structure, showing signals corresponding to the methoxy and methylene groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)

![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)